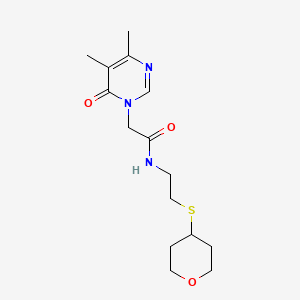![molecular formula C21H19Cl2N3S B2787806 N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393825-24-6](/img/structure/B2787806.png)
N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C21H19Cl2N3S and its molecular weight is 416.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The synthesis of 1,2,3-triazole hybrids containing amine-ester functionality has led to the development of compounds with notable antimicrobial properties . Specifically, this compound has been tested against various microbial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella enterica, Candida albicans, and Rhizopus oryzae. Many of these derivatives demonstrated moderate to excellent activity against the tested strains. Notably, compound 7o exhibited substantial potency, with a minimum inhibitory concentration (MIC) of 0.0558 μmol/mL.
Anticancer Potential
1,2,3-triazoles and their derivatives have gained attention in medicinal chemistry due to their stability against metabolic degradation and unique interactions . These compounds have shown promise as anticancer agents. While specific studies on the anticancer potential of our compound are limited, its structural features suggest it could be explored further in this context.
Apoptosis Induction
Detailed biological studies have revealed that certain derivatives of this compound induce apoptosis in cancer cells. For instance, compound 10ec was found to trigger apoptosis in BT-474 breast cancer cells .
Regioselective Synthesis
The synthesis of 1,2,3-triazoles often involves regioselective reactions. For instance, a copper(I)-catalyzed [3 + 2] dipolar cycloaddition between N-substituted propargylamines and benzyl 2-azidoacetates was employed in the preparation of these compounds .
Eco-Friendly Synthesis
In related research, microwave-mediated, catalyst-free methods have been established for synthesizing 1,2,4-triazolo[1,5-a]pyridines, demonstrating eco-friendly approaches to compound synthesis .
properties
IUPAC Name |
N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3S/c22-16-8-9-17(18(23)13-16)20-19-7-4-10-25(19)11-12-26(20)21(27)24-14-15-5-2-1-3-6-15/h1-10,13,20H,11-12,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOIEVYUJTWNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=S)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2787725.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2787727.png)

![3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2787731.png)


![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2787735.png)
methanone](/img/structure/B2787736.png)
![N'-(1,2-Oxazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2787737.png)




